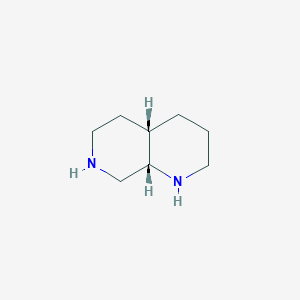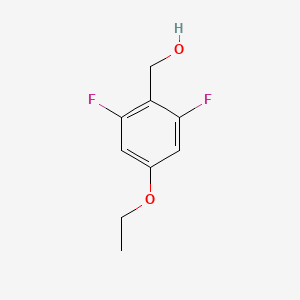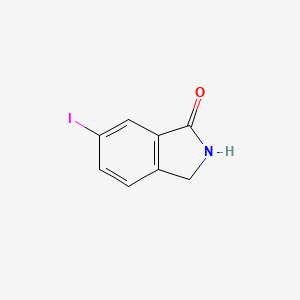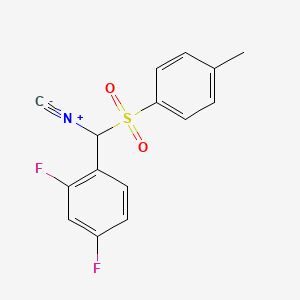
1-Boc-3-(methoxy)azetidine
Overview
Description
1-Boc-3-(methoxy)azetidine is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as tert-butyl 3-methoxyazetidine-1-carboxylate and has a molecular weight of 187.24 g/mol . It is used in the synthesis of antibody-drug conjugates (ADCs) and can be readily functionalized via enolization at the 3-position .
Synthesis Analysis
The synthesis of azetidines has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 1-Boc-3-(methoxy)azetidine is1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)OC . The compound has a topological polar surface area of 38.8 Ų and a complexity of 192 . Chemical Reactions Analysis
The synthesis of azetidines involves intermolecular [2+2] photocycloadditions . This method is powerful for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
1-Boc-3-(methoxy)azetidine has a molecular weight of 187.24 g/mol . It has a XLogP3-AA of 0.8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 187.12084340 g/mol . The compound has a heavy atom count of 13 .Scientific Research Applications
Synthesis of Functionalized Azetidines
The compound is used in the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component .
Organic Synthesis
1-Boc-azetidine-3-carboxaldehyde, a derivative of 1-Boc-3-(methoxy)azetidine, is used as a starting material in organic synthesis . It provides a convenient way to introduce the azetidine ring into a variety of organic molecules .
Pharmaceutical Intermediates
It is also used as an intermediate in the production of pharmaceuticals . The azetidine ring is a common motif in many pharmaceutical compounds, and this compound provides a straightforward way to incorporate it .
Synthesis of Azaspiro[3.4]octanes
Methyl 1-Boc-azetidine-3-carboxylate, another derivative of 1-Boc-3-(methoxy)azetidine, is used as a precursor to the synthesis of azaspiro[3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Preparation of Heterocyclic Amino Acid Derivatives
The compound is used in the preparation of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Synthesis of Novel Heterocyclic Compounds
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIBVFXWKRVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623765 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(methoxy)azetidine | |
CAS RN |
429669-07-8 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)



![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)



